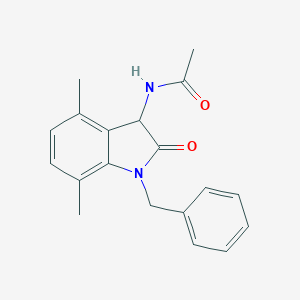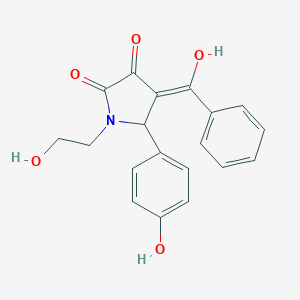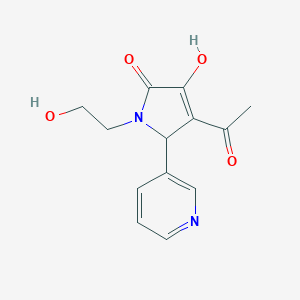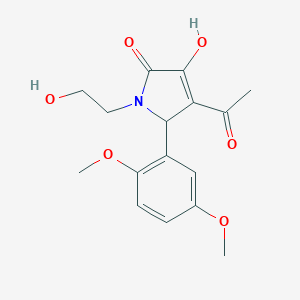
N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, also known as BMDAM, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth, apoptosis, and inflammation. N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of oxidative stress and inflammation in neurodegenerative diseases, and the activation of the AMPK pathway. Additionally, N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain assays.
Direcciones Futuras
There are several future directions for research on N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide. One area of interest is the development of more efficient synthesis methods to produce N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide and its potential as a therapeutic agent in various diseases. Finally, research is needed to investigate the pharmacokinetics and pharmacodynamics of N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in vivo to determine its potential as a drug candidate.
Métodos De Síntesis
The synthesis of N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves the condensation of 1-benzyl-1H-indole-3-acetic acid with acetamide in the presence of a dehydrating agent. This reaction results in the formation of N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide as a yellow crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been found to have neuroprotective effects in Alzheimer's and Parkinson's disease models by reducing oxidative stress and inflammation.
Propiedades
Fórmula molecular |
C19H20N2O2 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
N-(1-benzyl-4,7-dimethyl-2-oxo-3H-indol-3-yl)acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-12-9-10-13(2)18-16(12)17(20-14(3)22)19(23)21(18)11-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3,(H,20,22) |
Clave InChI |
YMGNWAHRJPHJGB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=O)N(C2=C(C=C1)C)CC3=CC=CC=C3)NC(=O)C |
SMILES canónico |
CC1=C2C(C(=O)N(C2=C(C=C1)C)CC3=CC=CC=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B247072.png)
![N-(2,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B247073.png)
![Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247074.png)
amino]-N-phenylpropanamide](/img/structure/B247075.png)
![ethyl 4-(4-(2-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247076.png)



![(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B247084.png)



![ethyl 4-(4-(3-hydroxyphenyl)-6-oxo-3-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247091.png)
![ethyl 4-(6-oxo-4-pyridin-3-yl-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247092.png)